molecular formula C16H16N4 B3048596 4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl- CAS No. 17591-59-2

4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl-

Cat. No. B3048596
CAS RN: 17591-59-2
M. Wt: 264.32 g/mol
InChI Key: LEWRWCNIOPKNIL-UHFFFAOYSA-N
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Description

“4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl-” is a type of organic compound that belongs to the class of 1,2,4-triazoles . It consists of a 1,2,4-triazole heterocycle with three functional groups: amine, thioamide, and hydrazyl . It is used as an intermediate for the preparation of antifungal agents .


Synthesis Analysis

The synthesis of 4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl- involves several steps. One common method involves the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . Another method involves the reaction of trifluoromethylated amidrazones and 2,2,2-trifluoroacetic anhydride, which provides aryl-3,5-bis (trifluoromethyl)-4H-1,2,4-triazoles via a nucleophilic intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of 4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl- is characterized by a 1,2,4-triazole heterocycle with three functional groups: amine, thioamide, and hydrazyl . The InChI code for this compound is 1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2, (H,4,7)(H,5,8) .


Chemical Reactions Analysis

The chemical reactions involving 4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl- are diverse. For instance, the reaction between triazole and arylidene malononitriles in DMF affords Schiff base compounds . Additionally, the reaction of triazoles with acetophenone derivatives has been successfully synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl- include a melting point of 84-86 °C . It is a crystalline solid with a molecular weight of 84.08 .

properties

IUPAC Name

3,5-dibenzyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c17-20-15(11-13-7-3-1-4-8-13)18-19-16(20)12-14-9-5-2-6-10-14/h1-10H,11-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWRWCNIOPKNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170045
Record name 4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl-

CAS RN

17591-59-2
Record name 4-Amino-3,5-dibenzyl-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017591592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002693426
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63161
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-1,2,4-Triazole, 4-amino-3,5-dibenzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3,5-DIBENZYL-1,2,4-TRIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK8A3CCP06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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